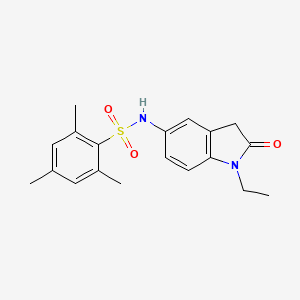

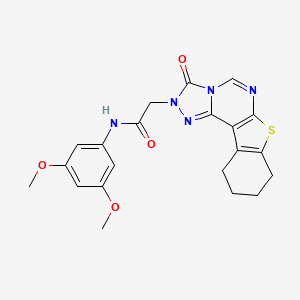

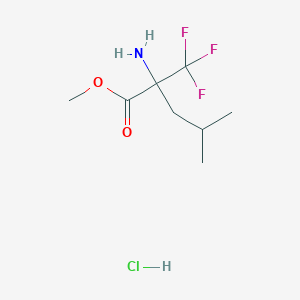

![molecular formula C26H19FN2 B2747110 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-59-3](/img/structure/B2747110.png)

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds with a broad spectrum of biological activity and are of great interest to scientists . They exhibit antitumor, antimicrobial, and antiviral activities and are applicable in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of acridine derivatives has been a topic of interest for many researchers . Various methods have been developed to synthesize these compounds, including the use of ultrasound in the synthesis of acridines .Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis

Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase . They are also used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . These properties are attributed to their semi-planar heterocyclic structure .Applications De Recherche Scientifique

a. Anticancer Agents: Fluorinated compounds have been investigated as potential anticancer agents. The presence of fluorine atoms can modulate drug metabolism, improve pharmacokinetics, and enhance tumor targeting. Researchers may explore the compound’s efficacy against specific cancer cell lines, its mechanism of action, and potential synergies with other drugs.

b. Kinase Inhibitors: Given the compound’s complex structure, it could be evaluated as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Investigating the compound’s selectivity and potency against kinases involved in diseases (e.g., cancer, inflammation) is essential.

Radiochemistry and Imaging

Fluorine-18 (^18F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Incorporating ^18F into organic molecules allows non-invasive visualization of biological processes. Consider the following applications:

a. PET Imaging Agents: Researchers may explore the synthesis of ^18F-substituted pyridines for PET imaging. These agents can target specific receptors, enzymes, or transporters in vivo. Investigate the compound’s stability, biodistribution, and clearance kinetics for potential clinical use.

a. Synthetic Methods: Review classical and recent methods for synthesizing fluoropyridines, including 2-, 3-, and 4-fluoropyridines. Highlight key reactions such as Umemoto and Balts-Schiemann reactions . Discuss challenges in selectively introducing fluorine atoms into pyridine rings.

b. Biological Activity: Explore the compound’s biological activity beyond cancer research. Investigate its interactions with enzymes, receptors, or other biomolecules. For instance, consider its potential as a histone deacetylase inhibitor .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Propriétés

IUPAC Name |

13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGBYORDELWYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

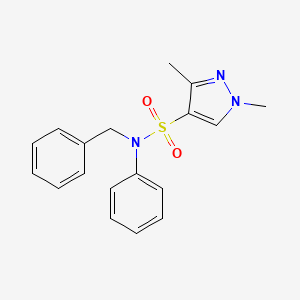

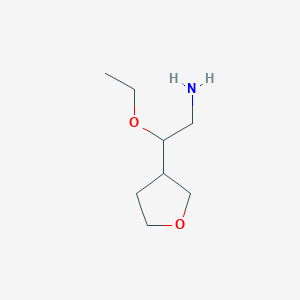

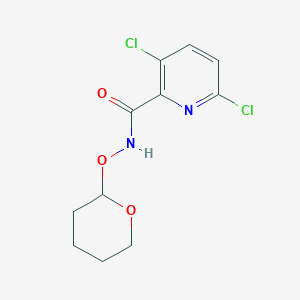

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

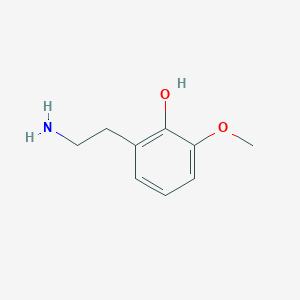

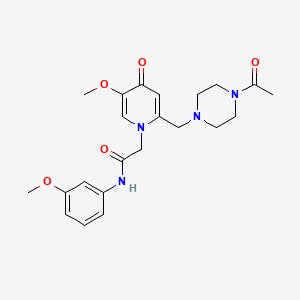

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

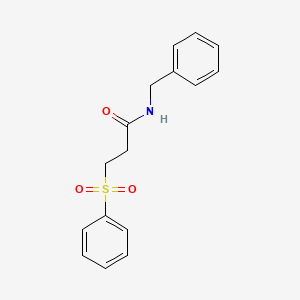

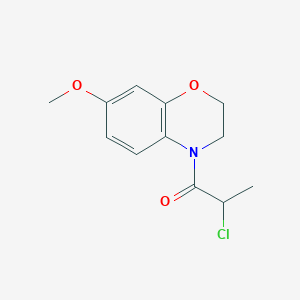

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)